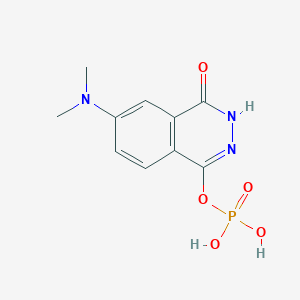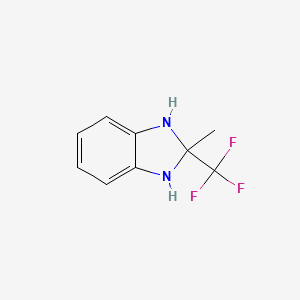![molecular formula C34H37NOS2Si B12549581 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole CAS No. 864058-72-0](/img/structure/B12549581.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole is a complex organic compound that features a combination of silyl and disulfanyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The disulfanyl group can be introduced through a reaction with triphenylmethyl disulfide under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl group can be reduced to thiols.
Substitution: The silyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in understanding the role of disulfide bonds in proteins.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their function. The silyl group can protect hydroxyl groups during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
2-{[tert-Butyldimethylsilyl]oxy}ethanol: Similar in having a silyl group but lacks the indole and disulfanyl groups.
2-{[tert-Butyldimethylsilyl]oxy}acetaldehyde: Contains a silyl group and an aldehyde functional group but lacks the indole and disulfanyl groups.
2-{[tert-Butyldimethylsilyl]oxy}ethylamine: Similar in having a silyl group but contains an amine group instead of the indole and disulfanyl groups.
Uniqueness
The uniqueness of 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole lies in its combination of silyl and disulfanyl groups attached to an indole core. This unique structure allows for specific interactions with biological molecules and selective chemical modifications, making it valuable in various fields of research .
Properties
CAS No. |
864058-72-0 |
|---|---|
Molecular Formula |
C34H37NOS2Si |
Molecular Weight |
567.9 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[1-methyl-5-(trityldisulfanyl)indol-2-yl]oxysilane |
InChI |
InChI=1S/C34H37NOS2Si/c1-33(2,3)39(5,6)36-32-25-26-24-30(22-23-31(26)35(32)4)37-38-34(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-25H,1-6H3 |
InChI Key |
GRZRMYLQJFCMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(N1C)C=CC(=C2)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


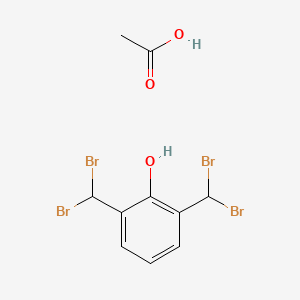
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
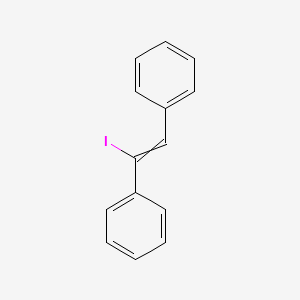
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)
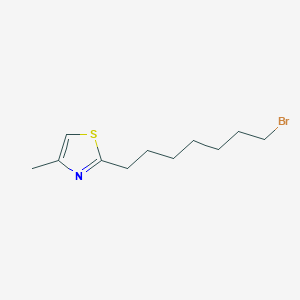

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)
